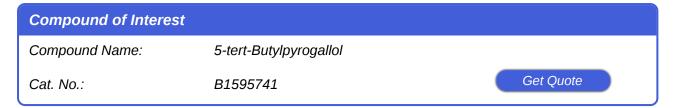


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Spectroscopic Profile of 5-tert-Butylpyrogallol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-tert-Butylpyrogallol** (5-(tert-butyl)benzene-1,2,3-triol), a substituted pyrogallol derivative of interest in various research and development applications. This document outlines predicted and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-tert-Butylpyrogallol**. It is important to note that while some mass spectrometry data is available from public databases, the NMR and IR data are largely based on predictive models and typical values for related phenolic compounds due to the limited availability of experimentally derived spectra in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The proton NMR spectrum of **5-tert-Butylpyrogallol** is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the tert-butyl group. The



chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl and tert-butyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|-------------------|-----------------------------------|--------------|-------------|
| Aromatic CH | 6.5 - 7.0 | Singlet | 2H |
| Hydroxyl OH | 4.0 - 7.0 (broad) | Singlet | 3H |
| tert-Butyl CH3 | ~1.3 | Singlet | 9Н |

1.1.2. 13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) | |
|---------------------------|--------------------------------|--|
| Quaternary C (tert-butyl) | 30 - 35 | |
| С-ОН | 140 - 155 | |
| C-tert-butyl | 135 - 145 | |
| Aromatic CH | 105 - 115 | |
| С(СН3)3 | 30 - 35 | |

Infrared (IR) Spectroscopy

The IR spectrum of **5-tert-Butylpyrogallol** is characterized by the presence of strong absorptions corresponding to the hydroxyl and aromatic functionalities.



| Functional Group | Typical Absorption Range (cm-1) | Intensity |
|----------------------------------|---------------------------------|---------------|
| O-H Stretch (phenolic, H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| C-O Stretch (phenol) | 1150 - 1250 | Strong |
| C-H Bend (aromatic) | 800 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry data from GC-MS analysis is available in public databases. The fragmentation pattern is characteristic of a substituted aromatic compound.

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|-----------------------|
| 182 | Base Peak | [M]+ (Molecular Ion) |
| 167 | High | [M - CH3]+ |
| 139 | Medium | [M - C3H7]+ |
| 115 | Low | Further Fragmentation |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra of **5-tert-Butylpyrogallol**.



Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-tert-Butylpyrogallol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- 13C NMR Acquisition:
 - Acquire a proton-decoupled 13C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for 1H NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **5-tert-Butylpyrogallol** to identify its functional groups.

Methodology:



- · Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet holder).
 - Record the sample spectrum over a range of 4000-400 cm-1.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-tert-Butylpyrogallol**.

Methodology:

- Sample Introduction and Ionization:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into a gas chromatograph coupled to a mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.
 - Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

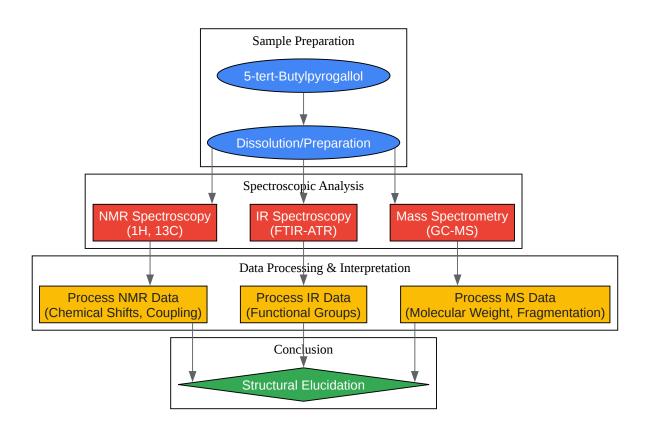


- Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
- · Acquisition:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
 - For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **5-tert-Butylpyrogallol**.





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Caption: A generalized workflow for the spectroscopic analysis of **5-tert-Butylpyrogallol**.

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